molecular formula C8H16ClNO B13043358 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl CAS No. 2089650-62-2

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl

Cat. No.: B13043358
CAS No.: 2089650-62-2
M. Wt: 177.67 g/mol
InChI Key: QSGDFXZMHMXFGR-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) and Cyclobutane (B1203170) Ring Systems in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. wisdomlib.orgnih.govchemicalbook.com This structural motif is prevalent in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, and is a fundamental component of the amino acids proline and hydroxyproline. chemicalbook.comchemeurope.com Its significance is amplified by its ability to introduce stereochemistry and a three-dimensional character to molecules, a feature attributed to the sp3-hybridized atoms in its non-planar ring. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, allowing for a wide range of chemical transformations and functionalizations. nih.govchemicalbook.com This versatility makes the pyrrolidine scaffold a frequent choice for medicinal chemists in the design of novel therapeutic agents. nih.govnih.gov

Similarly, the cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.govexlibrisgroup.com Once considered relatively rare, its incorporation into molecular structures is now more accessible due to advancements in synthetic methodologies. exlibrisgroup.com The cyclobutane ring is characterized by its puckered three-dimensional structure, which can impart conformational restriction on a molecule. ru.nlcancer.gov This property is valuable in drug design for optimizing the orientation of key pharmacophoric groups and improving metabolic stability. nih.govru.nlcancer.gov Although less common than other cyclic systems, cyclobutane moieties are found in some natural products and have been successfully integrated into marketed drugs. nih.govlifechemicals.com

Importance of Complex Heterocyclic Scaffolds in Modern Synthetic Endeavors

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in the life sciences. It is estimated that over 90% of new drugs contain at least one heterocyclic ring. idosi.orgresearchgate.net The fusion or linkage of different ring systems, such as the pyrrolidine and cyclobutane rings in the titular compound, leads to the formation of complex heterocyclic scaffolds. These intricate structures offer a higher degree of structural diversity and complexity, enabling a more thorough exploration of chemical space. nih.gov

The development of novel synthetic methods to create these complex scaffolds is a major focus of contemporary chemical research. nih.gov By combining different heterocyclic and carbocyclic units, chemists can fine-tune the physicochemical properties of a molecule, influencing its biological activity. nih.gov The ability to construct these elaborate molecular architectures is crucial for the discovery of new medicines, agrochemicals, and materials. idosi.org

Research Scope and Academic Relevance of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride

While extensive research has been conducted on pyrrolidine and cyclobutane derivatives individually, the specific compound 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride appears to be a niche molecule primarily documented in chemical supplier catalogs and patents. Detailed academic studies focusing solely on its synthesis, properties, and applications are not widely available in the public domain.

Its structure, featuring a pyrrolidine ring substituted at the 2-position with a 1-hydroxycyclobutyl group, suggests its potential role as a building block in the synthesis of more complex molecules. The presence of two distinct cyclic systems and a hydroxyl group offers multiple points for further chemical modification. The hydrochloride salt form indicates that the basic nitrogen of the pyrrolidine ring has been protonated, which is a common strategy to improve the stability and solubility of amine-containing compounds.

The academic relevance of this compound likely lies in its utility as an intermediate in synthetic organic chemistry, particularly for creating novel compounds for screening in drug discovery programs. The stereochemistry of the pyrrolidin-2-yl moiety and the tertiary alcohol on the cyclobutane ring are key features that could be exploited in the design of targeted molecules. Further research would be necessary to fully elucidate the potential of this and related chemical entities.

Interactive Data Table: Properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride

PropertyValueSource
Chemical Formula C8H16ClNOInferred from name
CAS Number 290310-01-3 bldpharm.com
Molecular Weight 177.67 g/mol Calculated
Appearance Not specifiedN/A
Solubility Not specifiedN/A

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2089650-62-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-pyrrolidin-2-ylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8(4-2-5-8)7-3-1-6-9-7;/h7,9-10H,1-6H2;1H

InChI Key

QSGDFXZMHMXFGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2(CCC2)O.Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for the Construction of 1 Pyrrolidin 2 Yl Cyclobutan 1 Ol Hydrochloride and Analogues

Ring Contraction Approaches from Pyrrolidine (B122466) Precursors

A powerful strategy for accessing strained ring systems like cyclobutanes involves the contraction of larger, more readily available heterocyclic precursors such as pyrrolidines. acs.orgnih.gov This approach leverages the release of ring strain to drive the transformation and can offer excellent stereochemical control.

Iodonitrene Chemistry and Pyrrolidine Ring Contraction Protocols

Recent advancements have demonstrated that multisubstituted cyclobutanes can be synthesized from easily accessible pyrrolidine precursors through the application of iodonitrene chemistry. acs.orgnih.gov This method involves the reaction of a pyrrolidine with an in situ generated iodonitrene species. nih.gov The iodonitrene is typically formed from a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or hydroxy(tosyloxy)iodobenzene (HTIB), in the presence of an ammonia (B1221849) surrogate like ammonium (B1175870) carbamate (B1207046). nih.govacs.org

The proposed reaction pathway begins with an electrophilic amination, where the iodonitrene transfers a nitrogen atom to the pyrrolidine's nitrogen, forming a reactive 1,1-diazene intermediate. nih.govacs.org This key intermediate then undergoes further transformation to yield the contracted cyclobutane (B1203170) ring. acs.org The reaction conditions, including the choice of solvent and hypervalent iodine reagent, are critical for optimizing the yield of the cyclobutane product. acs.org For instance, using HTIB with ammonium carbamate in 2,2,2-trifluoroethanol (B45653) (TFE) has proven effective for converting α-aryl-substituted pyrrolidines into their corresponding cyclobutanes. acs.org

Stereoselective Transformations via Nitrogen Extrusion Pathways

A significant advantage of the ring contraction methodology is its stereospecificity. The synthesis of cyclobutanes from pyrrolidines proceeds through a nitrogen extrusion process from the 1,1-diazene intermediate, which involves a radical pathway. acs.orgnih.gov The extrusion of dinitrogen from the 1,1-diazene generates a 1,4-biradical species. nih.govnih.gov

The stereochemical outcome of the reaction is dictated by the rapid collapse of this biradical intermediate. nih.gov Computational studies using density functional theory (DFT) have shown that the 1,4-biradical intermediate can exist in a gauche conformation, which can then undergo a barrierless closure to form the cyclobutane ring. nih.govacs.org This rapid C-C bond formation occurs faster than bond rotation in the biradical, which accounts for the retention of stereochemistry from the starting pyrrolidine to the final cyclobutane product. nih.gov The stereospecificity of this contraction makes it a valuable tool for creating cyclobutanes with multiple, well-defined contiguous stereocenters. acs.org

Substrate Scope and Functional Group Compatibility in Cyclobutane Formation

The iodonitrene-mediated ring contraction has been shown to be compatible with a variety of substitution patterns on the pyrrolidine ring. nih.govacs.org This demonstrates its utility in synthesizing a diverse range of cyclobutane analogues.

The reaction tolerates both electron-donating and electron-withdrawing groups on α-aryl substituents of the pyrrolidine, although yields may vary. Pyrrolidines with electron-deficient aryl groups tend to give higher yields compared to those with electron-rich groups, which can be susceptible to overoxidation by the hypervalent iodine reagent. acs.org The methodology is not limited to aryl substituents; pyrrolidines with α-alkyl groups, such as cyclopropyl, also yield the desired cyclobutane product successfully. nih.gov

A notable feature of this method is its ability to construct challenging spirocyclobutane structures stereoselectively from corresponding spiro-pyrrolidines. nih.govacs.org This has been demonstrated with substrates derived from natural products like carvone (B1668592) and (+)-sclareolide, highlighting the method's applicability to complex molecule synthesis. nih.govacs.org

Substrate Scope of Pyrrolidine Ring Contraction
Pyrrolidine Substrate (R group)ProductYield (%)Reference
PhenylCyclobutane69 acs.org
4-MethoxyphenylCyclobutane42 acs.org
4-ChlorophenylCyclobutane88 acs.org
2-ChlorophenylCyclobutane88 nih.gov
NaphthylCyclobutane72 acs.org
CyclopropylCyclobutane- nih.gov
Spiro[4.5]decane derivativeSpirocyclobutane65 acs.org
Spiro[4.4]nonane derivativeSpirocyclobutane61 acs.org

Cyclization Reactions for Pyrrolidine and Cyclobutane Ring Assembly

An alternative to ring contraction is the de novo construction of the pyrrolidine and cyclobutane rings through cyclization reactions. These methods build the core structures from acyclic or simpler cyclic precursors and encompass a range of powerful chemical transformations.

Intramolecular Cyclization Pathways in Heterocycle Synthesis

The pyrrolidine ring is a common motif in bioactive molecules and its synthesis is well-established. osaka-u.ac.jpnih.govmdpi.com Intramolecular cyclization is a primary strategy for forming this five-membered heterocycle. researchgate.netnih.gov These reactions can involve the formation of a key C-N bond by the attack of a nitrogen nucleophile onto an electrophilic carbon center within the same molecule.

Several approaches are prominent:

Cyclization of Amino Alcohols: The cyclization of 1,4-amino alcohols under acidic or basic conditions is a fundamental method for pyrrolidine synthesis. mdpi.com Similarly, N-carbamate-protected amino alcohols can be cyclized using orthoesters to activate the hydroxyl group. organic-chemistry.org

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, provides access to the pyrrolidine skeleton. mdpi.com

Cyclization onto Alkenes: The intramolecular cyclization of amines onto pendent alkenes, often catalyzed by transition metals like palladium, offers a versatile route to substituted pyrrolidines. researchgate.netnih.gov For example, N-Boc-N-(3-chloropropyl)allylamine can be cyclized using n-BuLi/sparteine to yield the corresponding 2-vinylpyrrolidine derivative. acs.org

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful and stereoselective method for constructing a wide range of substituted pyrrolidines. osaka-u.ac.jpmdpi.com

These methods provide a robust toolbox for creating the pyrrolidine portion of the target scaffold, often with a high degree of stereocontrol. nih.govacs.org

Radical-Mediated Cyclization Methodologies

The construction of the cyclobutane ring is synthetically challenging due to its inherent ring strain. baranlab.org Radical-mediated cyclizations offer a powerful means to overcome this barrier. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond to form the four-membered ring.

One strategy involves the radical cascade reaction of simple cyclobutanes to create more functionalized cyclobutene (B1205218) derivatives, which can then be further modified. rsc.org While not a direct ring formation, it highlights the utility of radical processes in manipulating four-membered rings. More direct approaches include the [2+2] cycloaddition of olefins, which can proceed via a 1,4-diradical intermediate, particularly in photochemical reactions. baranlab.org

Radical cations are also effective intermediates. For example, the radical cation derived from a dicinnamyl ether can undergo a [2+2] cycloaddition to form a cyclobutane ring. nih.gov The high strain energy of cyclobutanes can also be harnessed in ring-opening reactions, suggesting that the reverse process—a radical-based ring closure—is a viable, albeit challenging, synthetic route. rsc.org The development of new catalytic systems continues to expand the scope and efficiency of radical cyclizations for the stereocontrolled synthesis of substituted cyclobutanes. harvard.edu

Metal-Catalyzed and Transition Metal-Free Approaches to N-Heterocyclic Frameworks

The synthesis of the pyrrolidine scaffold, a crucial component of the target molecule, can be achieved through a variety of catalytic methods. These strategies are broadly categorized into those that utilize transition metals and those that are metal-free, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. mdpi.comrsc.org

Metal-Catalyzed Synthesis: Transition metal catalysis has revolutionized the synthesis of N-heterocyclic structures by enabling milder reaction conditions and reducing hazardous byproducts. mdpi.com A notable example is the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn. This method affords methylenepyrrolidine derivatives in high yields and is tolerant of a range of functional groups. nih.gov The reaction proceeds with high regio- and stereoselectivity. nih.gov Iron catalysis has also emerged as an inexpensive and versatile tool for constructing pyrrole (B145914) frameworks through radical cycloaddition of 2H-azirines and enamides. mdpi.com Furthermore, palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides represents a green approach, utilizing molecular oxygen as the oxidant to form various N-heterocycles, including pyrrolizidine (B1209537) derivatives. mdpi.com

Transition Metal-Free Synthesis: In parallel, transition metal-free methods have gained significant traction, offering sustainable alternatives. rsc.org These approaches often rely on organocatalysis or the use of superbases. For instance, a superbase catalyst like tBuOK can facilitate the N–α-sp³C–H functionalization of tertiary enaminones to produce substituted pyrroles. rsc.org Another strategy involves the [3 + 2]-cyclization of β-chloro-vinyl dithianes with imines, catalyzed by tBuOK, to yield pyrrole frameworks. rsc.org N-Heterocyclic Carbenes (NHCs) have also been employed to catalyze radical tandem cyclizations, providing a practical and efficient route to highly functionalized 2-pyrrolidinone (B116388) derivatives under metal-free conditions. rsc.org Additionally, organocatalyzed electrochemical methods have been developed, where N-allyl amides are dehydrogenated and coupled with 1,3-dicarbonyl compounds to form pyrrolidine frameworks. rsc.org

The table below summarizes selected catalytic approaches for pyrrolidine synthesis.

Table 1: Catalytic Strategies for Pyrrolidine Framework Synthesis

Catalyst System Reaction Type Key Features Source(s)
Ti(O-iPr)₄ / EtMgBr / Et₂Zn Carbocyclization High regio- and stereoselectivity; tolerant to various substituents. nih.gov
Palladium / O₂ Aerobic Oxidative Cyclization Green oxidant (molecular oxygen); forms diverse N-heterocycles. mdpi.com
Iron Radical Cycloaddition Inexpensive metal; versatile for pyrrole construction. mdpi.com
tBuOK (superbase) Cyclization / Functionalization Metal-free; effective for substituted pyrrole synthesis. rsc.org
N-Heterocyclic Carbene (NHC) Radical Tandem Cyclization Metal-free; high efficiency and broad substrate scope. rsc.org
Organocatalyst (electrochemical) Dehydrogenative Coupling Efficient synthesis of pyrrolidine frameworks. rsc.org

Advanced Alkylation and Functionalization Techniques for Cyclobutane-Pyrrolidine Linkages

Connecting the pyrrolidine and cyclobutane moieties requires sophisticated synthetic methods that can control the formation of the C-C bond and the resulting stereochemistry. These range from classical organic reactions to modern stereoselective strategies.

Classical Malonate Alkylation in Cyclobutane Ring Construction

The malonic ester synthesis is a venerable and effective method for forming carbon-carbon bonds. wikipedia.org In the context of cyclobutane construction, an intramolecular variation known as the Perkin alicyclic synthesis is particularly relevant. This reaction involves the use of a dihalide, where the highly acidic α-carbon of a malonic ester acts as a nucleophile to displace both halogen atoms sequentially, thereby closing the four-membered ring. wikipedia.org

The general mechanism involves deprotonation of the malonic ester by a strong base to form a stabilized carbanion. This carbanion then undergoes nucleophilic substitution on an alkyl halide. wikipedia.org For ring formation, a substrate like 1,3-dihalopropane is used. The initial alkylation is followed by a second, intramolecular alkylation to yield the cyclobutane-1,1-dicarboxylate. Subsequent hydrolysis and thermal decarboxylation produce the cyclobutanecarboxylic acid. wikipedia.org A related approach involves the reaction of ethenesulfonyl fluoride (B91410) with dimethyl diazomalonate, which, after initial 1,3-dipolar cycloaddition and nitrogen extrusion, ultimately leads to a cyclobutane derivative through dimerization during purification. researchgate.net A significant challenge in malonic ester synthesis is the potential for dialkylation, which can lead to product mixtures and lower yields. wikipedia.org

Chiral Auxiliary and Ligand-Controlled Synthetic Routes

Achieving stereocontrol in the synthesis of complex molecules like 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is paramount, as different stereoisomers can have vastly different biological activities. Chiral auxiliaries and ligand-controlled catalysis are powerful tools for this purpose. nih.govyoutube.com

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidine (B1195125) auxiliaries, which can be formed catalytically, have been used to control the facial selectivity in cyclopropanation and epoxidation reactions on tetrasubstituted olefins, a strategy analogous to the functionalization needed to create chiral cyclobutanol (B46151) derivatives. nih.gov This approach allows for the asymmetric modification of substrates that are challenging for direct enantioselective catalysis. nih.gov

Ligand-controlled synthesis involves the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. This strategy is central to many asymmetric hydrogenations, cyclizations, and cross-coupling reactions. In the context of constructing the cyclobutane-pyrrolidine linkage, a chiral ligand could be used in a metal-catalyzed cross-coupling or addition reaction to control the formation of the new stereocenters with high enantioselectivity. nih.gov

Electrochemical and Photoelectrochemical Synthesis of Cyclobutanol Derivatives

Modern electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity and reduced waste. rsc.org These techniques are particularly adept at generating highly reactive intermediates for C-C bond formation.

Electrochemical Generation of Alkoxy Radicals for C-C Bond Formation

The electrochemical generation of alkoxy radicals from alcohols provides a potent method for C-C bond cleavage and formation. rsc.org This is especially relevant for the functionalization of cycloalkanols like cyclobutanol derivatives. The process typically involves the oxidation of an alcohol or its corresponding alkoxide at an anode. rsc.org For tertiary cycloalkanols, the resulting alkoxy radical can undergo a thermodynamically favorable homolytic cleavage of a β-C–C bond, a process known as β-scission. rsc.org This ring-opening generates a distal carbon-centered radical, which can then be trapped by various nucleophiles or radical acceptors to form a new C-C bond, leading to functionalized open-chain ketones. acs.orgnih.gov

Several methods have been developed to generate these alkoxy radicals electrochemically:

Direct Oxidation: In the presence of a base like potassium carbonate, a tertiary cycloalkanol can be deprotonated to an alkoxide, which is then directly oxidized at a graphite (B72142) anode to form the alkoxy radical. rsc.org

Proton-Coupled Electron Transfer (PCET): This method uses a redox mediator, such as a triarylamine, which is first oxidized at the anode. The resulting radical cation then oxidizes an electron-rich aryl ring within the cycloalkanol substrate, facilitating the formation of the alkoxy radical. rsc.orgcardiff.ac.uk

Photoelectrochemical Methods: Combining electrochemistry with photochemistry, a catalyst like CeCl₃ can form a Ce(IV)-alkoxide species. Photoinduced ligand-to-metal charge transfer (LMCT) then causes homolysis of the cerium-alkoxide bond to generate the alkoxy radical. rsc.org

These electrochemical methods have been successfully applied to the deconstructive functionalization of 4- to 12-membered tertiary cycloalkanols. rsc.org

Development of Redox-Neutral and Catalytic Electrochemical Protocols

In electrocatalysis, redox mediators play a crucial role. These are species that shuttle electrons between the electrode and the substrate. rsc.org This indirect electrolysis offers several benefits:

It can overcome kinetic barriers associated with direct electron transfer at the electrode surface. rsc.org

It allows reactions to occur at lower potentials, reducing the energy consumption and the likelihood of side reactions. rsc.org

It can prevent electrode passivation caused by the formation of polymer films on the electrode surface. rsc.org

Recent advancements include the design of new mediator systems and the development of double mediatory systems in biphasic media. rsc.org For example, a Mn(II)/Mn(III) catalytic cycle has been used in the electrocatalytic diazidation of alkenes, where the anode's role is to regenerate the active Mn(III) catalyst. nih.gov Such strategies, which focus on catalyst turnover and minimizing overpotential, are central to creating efficient and sustainable electrochemical protocols for the synthesis of complex molecules like cyclobutanol derivatives.

The table below highlights key electrochemical approaches.

Table 2: Electrochemical Strategies for Cyclobutanol Derivatives

Method Key Principle Intermediate Outcome Source(s)
Direct Anodic Oxidation Direct oxidation of an in-situ generated alkoxide. Alkoxy Radical Ring-opening and β-functionalization of ketones. rsc.orgacs.org
Proton-Coupled Electron Transfer (PCET) A redox mediator facilitates oxidation of the substrate. Alkoxy Radical Deconstructive functionalization of cycloalkanols. rsc.orgcardiff.ac.uk
Photoelectrocatalysis Light and electricity are used with a catalyst (e.g., Cerium). Alkoxy Radical Ring-opening and trapping of the resulting C-centered radical. rsc.org
Redox Mediation A catalyst shuttles electrons, avoiding direct substrate-electrode interaction. Catalytic Species (e.g., Mn(III)) Increased selectivity, lower potential, avoids electrode fouling. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways in 1 Pyrrolidin 2 Yl Cyclobutan 1 Ol Synthesis

Detailed Mechanistic Investigations of Ring Contraction Reactions

The construction of the cyclobutane (B1203170) ring in 1-(pyrrolidin-2-yl)cyclobutan-1-ol can be achieved through the ring contraction of a larger, more readily available pyrrolidine (B122466) precursor. This transformation is a cornerstone in the synthesis of substituted cyclobutanes and has been the subject of extensive mechanistic studies. nih.govacs.orgnih.govnih.gov

Role of 1,4-Biradical Intermediates and Nitrogen Extrusion Processes

A prominent pathway for the ring contraction of pyrrolidines to form cyclobutanes involves the generation of 1,4-biradical intermediates. nih.govnih.govresearchgate.net This process is typically initiated by the extrusion of a small molecule, most notably nitrogen (N₂), from a suitable pyrrolidine derivative. acs.orgnih.govacs.org The reaction is often triggered by the oxidation of a 1-aminopyrrolidine precursor, which leads to the formation of a transient and highly reactive species. nih.gov

The stability and fate of the 1,4-biradical intermediate are critical in determining the efficiency and stereochemical outcome of the reaction. While the desired cyclization to the cyclobutane is a primary pathway, side reactions such as β-fragmentation can also occur, leading to the formation of olefinic byproducts. acs.org

Formation and Reactivity of 1,1-Diazene Species

The key intermediate that precedes the formation of the 1,4-biradical is a 1,1-diazene (also known as an isodiazene). nih.govacs.orgacs.org These species are generated in situ from the corresponding pyrrolidine precursors. One common method involves the electrophilic amination of a pyrrolidine, for instance, using an in situ generated iodonitrene species, to yield a reactive 1,1-diazene intermediate. nih.govacs.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the energetics and mechanism of 1,1-diazene formation and its subsequent decomposition. nih.govresearchgate.netresearchgate.net These studies have shown that the formation of the 1,1-diazene from the N-aminated pyrrolidine is a highly exergonic process. acs.org

The crucial step in the reaction sequence is the extrusion of molecular nitrogen from the 1,1-diazene. This process involves the simultaneous cleavage of the two C-N bonds, leading directly to the singlet 1,4-biradical. nih.gov The activation energy for this nitrogen extrusion is the rate-determining factor for the entire ring contraction process. nih.govresearchgate.net The geometry of the 1,1-diazene, particularly the dihedral angle of the C-N-N-C bond, has been shown to have a strong correlation with the activation energy of nitrogen extrusion, providing a basis for predicting the feasibility of cyclobutane formation from different substituted pyrrolidines. researchgate.net

Stereospecificity and Stereoselectivity in Cyclobutane Formation

A remarkable feature of the ring contraction of pyrrolidines to cyclobutanes is the high degree of stereospecificity and stereoselectivity observed in many cases. nih.govacs.orgnih.gov When an optically pure substituted pyrrolidine is subjected to the reaction conditions, the resulting cyclobutane often retains the stereochemical information of the starting material with high fidelity. nih.govacs.org

This stereoretentive outcome is rationalized by the mechanism involving the singlet 1,4-biradical. nih.govresearchgate.net Following the extrusion of nitrogen from the 1,1-diazene, the resulting singlet biradical undergoes a barrierless and rapid ring closure. researchgate.net The rate of this C-C bond formation is significantly faster than the rate of bond rotation within the biradical intermediate, which would lead to scrambling of the stereocenters. nih.gov DFT calculations have supported this hypothesis, showing that the energy barrier for the rotation of the radical centers is higher than that for the cyclization. nih.gov

This high stereocontrol makes the ring contraction of pyrrolidines a powerful tool for the synthesis of enantiopure, highly substituted cyclobutanes, which are valuable building blocks in medicinal chemistry and materials science. nih.govnih.gov The ability to transfer the stereochemistry from a readily available chiral pyrrolidine precursor to a complex cyclobutane product is a significant advantage of this synthetic strategy.

Starting Pyrrolidine Derivative Reaction Conditions Product Yield (%) Diastereomeric Ratio (dr) Reference
cis-45 (a cis-substituted pyrrolidine-2,5-dicarboxylate)Standard ring contractioncis-46 (cyclobutane)39>20:1 acs.org
Optically pure pyrrolidine 47Standard ring contractionCyclobutane 4824>20:1 acs.org
Spirooxindole pyrrolidine 43Standard ring contractionSpirocyclobutane 4446>20:1 acs.org
Pyrrolidine 51Optimized ring contractionCyclobutane 5232- acs.org
N-aminated pyrrolidine 54Standard ring contractionCyclobutane 5279- acs.org

Mechanistic Aspects of Intramolecular Cyclizations

In addition to ring contraction, the formation of the 1-(pyrrolidin-2-yl)cyclobutan-1-ol structure can be envisioned through intramolecular cyclization of a suitable acyclic or larger cyclic precursor containing a pyrrolidine ring. These cyclizations can proceed through various mechanistic pathways, including those involving carbenium ions or radical intermediates.

Carbenium Ion-Induced Cyclizations

The formation of the cyclobutanol (B46151) ring can be hypothetically achieved through a carbenium ion-induced intramolecular cyclization. In this scenario, a precursor molecule containing a pyrrolidine ring and a side chain with a latent electrophilic center would be required. For instance, the protonation or Lewis acid activation of a double bond or an alcohol at a suitable position on a side chain attached to the pyrrolidine ring could generate a carbenium ion.

This highly electrophilic carbenium ion could then be attacked by a nucleophilic carbon atom of the side chain, leading to the formation of the four-membered cyclobutane ring. The regioselectivity of such a cyclization would be governed by the stability of the resulting cyclic structure and the transition state leading to it, with the formation of four-membered rings generally being less favored than five- or six-membered rings. However, specific substitution patterns and the presence of activating groups could promote the desired cyclization. While direct evidence for this pathway in the synthesis of 1-(pyrrolidin-2-yl)cyclobutan-1-ol is not prominently documented, the general principle of carbenium ion-induced cyclizations is a well-established strategy in organic synthesis for the construction of cyclic systems. organic-chemistry.org

Radical Rebound and Hydrogen Transfer Processes

An alternative intramolecular pathway to the cyclobutanol moiety involves radical intermediates. A radical could be generated on the side chain of a pyrrolidine precursor, for example, through hydrogen atom abstraction by a reactive species. This radical could then undergo an intramolecular cyclization onto a carbonyl group or another suitable acceptor on the side chain to form the cyclobutane ring.

A key mechanistic concept in this context is the "radical rebound" or a related hydrogen transfer process. nih.govwikipedia.org In a typical radical rebound mechanism, a substrate radical is generated and is then trapped by a reactive species, often a metal-oxo or a similar center, to form the final product. In the context of 1-(pyrrolidin-2-yl)cyclobutan-1-ol synthesis, one could envision a scenario where an initial radical cyclization forms a new radical intermediate, which is then quenched through a hydrogen atom transfer from a donor molecule in the reaction mixture or through a rebound-type mechanism if a suitable reagent is present.

Beckmann Rearrangement and Dieckmann Cyclization Contexts

The construction of the pyrrolidine ring, a key structural feature of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL, can be approached through classical organic reactions such as the Beckmann rearrangement and the Dieckmann cyclization. While not always the most direct routes, their principles offer valuable strategies for synthesizing substituted cyclic amines.

The Beckmann rearrangement is a well-established method for converting an oxime into an amide. masterorganicchemistry.comwikipedia.org In the context of pyrrolidine synthesis, this reaction is typically used to create a five-membered cyclic amide, known as a lactam (specifically, a γ-lactam or pyrrolidinone). The general mechanism involves the acid-catalyzed rearrangement of a ketoxime. organic-chemistry.org The group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the amide. wikipedia.orgorganic-chemistry.org For the synthesis of a pyrrolidinone precursor, a substituted cyclopentanone (B42830) would be converted to its corresponding oxime. Treatment with an acid catalyst, such as sulfuric acid or polyphosphoric acid, then induces the rearrangement to form a piperidinone (a six-membered lactam). wikipedia.orglibretexts.org Alternatively, specific starting materials can be designed to yield five-membered lactams directly. Subsequent reduction of the lactam's amide group provides the desired pyrrolidine ring.

The Dieckmann cyclization , or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to afford a β-keto ester. youtube.comlibretexts.org This reaction is particularly effective for forming five- and six-membered rings. youtube.comlibretexts.org In a potential synthesis of a pyrrolidine precursor, a 1,6-diester containing a nitrogen atom within the carbon chain (e.g., an N-protected derivative of 3,3'-azanediyldipropanoic acid ester) could undergo intramolecular cyclization. The mechanism is initiated by a strong base, which deprotonates the α-carbon of one ester group to form an enolate. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic tetrahedral intermediate. youtube.com Elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester. youtube.com This product can then be further manipulated, for instance, through decarboxylation and reduction, to yield the substituted pyrrolidine skeleton.

Catalytic Reaction Mechanisms and Intermediate Characterization

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of pyrrolidine derivatives is no exception, with various transition metals and catalytic systems being employed.

Palladium-Catalyzed and Gold(I)-Catalyzed Mechanisms

Palladium (Pd) catalysis offers a versatile platform for pyrrolidine synthesis through various pathways, including C-H activation and alkene carboamination. acs.orgrsc.orgamanote.com A common strategy involves the palladium(II)-catalyzed intramolecular aminopalladation of an alkene. In a typical catalytic cycle, the Pd(II) catalyst coordinates to the alkene of a tethered amine substrate. The nitrogen atom then attacks the coordinated double bond in an intramolecular fashion, forming a five-membered palladacycle intermediate and a new carbon-nitrogen bond. nih.govnih.gov This organopalladium intermediate can then undergo further reactions, such as protonolysis or β-hydride elimination, to release the pyrrolidine product and regenerate the Pd(II) catalyst. In some cases, the reaction is performed under oxidative conditions, where the Pd(0) species formed after a reductive elimination step is re-oxidized back to the active Pd(II) state. nih.gov

Catalyst System Substrate Type Key Mechanistic Step Product Type
Pd(CH₃CN)₂Cl₂ / CuClN-protected phenol (B47542) with alkene tetherIntramolecular nucleopalladationComplex pyrrolidines nih.gov
Pd(II) / AgOAcOxalyl amide protected aliphatic amineγ-carbonylation of C(sp³)–H bondsPyrrolidones rsc.org
Pd(PPh₃)₄Terminal olefin and di-tert-butyldiaziridinoneDiamination via C-H activationDihydroimidazolone (related diamine structure) acs.org

Gold(I) catalysis is particularly effective for activating carbon-carbon multiple bonds towards nucleophilic attack. nih.gov In the synthesis of pyrrolidines, gold(I) catalysts are often used to promote the cyclization of substrates containing both an alkyne and a tethered amine, such as homopropargyl sulfonamides. nih.govacs.org The catalytic cycle is initiated by the coordination of the cationic gold(I) complex to the alkyne, which significantly increases its electrophilicity. This "activation" facilitates the intramolecular attack of the nitrogen nucleophile onto the alkyne, a process known as cycloisomerization or hydroamination. nih.govacs.org This step typically forms a vinyl-gold intermediate, which can then be protonated to release the dihydropyrrole product and regenerate the gold catalyst. In tandem reactions, this intermediate can be further hydrogenated in situ to yield the saturated pyrrolidine ring. nih.gov

Catalyst Substrate Type Key Mechanistic Step Product Type
AuCl₃/AgNTf₂Chiral homopropargyl sulfonamidesTandem cycloisomerization/hydrogenationEnantioenriched pyrrolidines nih.govacs.org
Cationic Gold Complexes1,4-DiynamidesDesymmetrizing cyclizationChiral methylene (B1212753) pyrrolidines lookchem.com
Gold(I) / Nucleophiles1-(N-sulfonylazetidin-2-yl) ynonesCyclization/nucleophilic substitutionN-Sulfonylpyrrolin-4-ones acs.org

Cobalt-Catalyzed Radical Cyclization Pathways

Cobalt-based catalysts are proficient in mediating radical reactions, providing a distinct pathway for ring formation. These reactions often proceed under mild conditions and can be used to construct highly functionalized pyrrolidines. capes.gov.br One common approach involves the generation of a carbon-centered radical from a suitable precursor, which then undergoes intramolecular cyclization. For example, organocobalt(III) species can be generated and subsequently undergo homolysis, often induced by light, to form a carbon radical and a cobalt(II) complex. okstate.edu This radical can then add to a tethered alkene, forming a five-membered ring and a new radical center. capes.gov.br This new radical is then trapped by the cobalt(II) species to close the catalytic cycle and yield the final product. An alternative pathway involves a cobalt(I) species, which can act as a potent nucleophile to generate an organocobalt(III) intermediate that can then participate in cyclization reactions. rsc.org

The mechanism of cobalt-catalyzed [2π + 2π] cycloadditions to form cyclobutane rings has also been studied, involving a low-spin Co(I) d8 complex that promotes C-C bond formation via oxidative cyclization. acs.org While this is for cyclobutane formation, similar radical principles apply to pyrrolidine synthesis via radical cyclization. capes.gov.br

Acid-Catalyzed Mechanisms in Related Pyrrolidone Derivatives

Acid catalysis plays a significant role in the synthesis of pyrrolidines and their derivatives, such as pyrrolidones (γ-lactams). Brønsted or Lewis acids can be used to promote cyclization reactions that would otherwise be sluggish. nih.gov A frequent strategy involves the acid-catalyzed intramolecular cyclization of γ-amino acids or their esters. In this mechanism, the acid protonates the carbonyl oxygen of the carboxylic acid or ester, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the distal amino group.

In other systems, such as the cyclization of N-Boc-protected alkynamine derivatives, a dual catalytic system involving a transition metal (like platinum) and a Brønsted acid (like triflic acid) can be employed. nih.gov The platinum catalyst first facilitates the cycloisomerization of the alkynamine, which is then followed by an acid-promoted nucleophilic addition and trapping of the resulting cation by the Boc group to form complex bicyclic pyrrolidine structures. nih.gov The acid-catalyzed hydration of an alkene is a fundamental reaction where an acid protonates the double bond to form a carbocation, which is then attacked by a nucleophile like water. libretexts.org A similar principle applies in intramolecular cyclizations where the amine acts as the tethered nucleophile. The use of simple organic acids, like citric acid, has also been reported to efficiently catalyze the one-pot synthesis of substituted pyrrolin-2-ones under ultrasound irradiation. rsc.org

Advanced Structural Characterization and Conformational Analysis of 1 Pyrrolidin 2 Yl Cyclobutan 1 Ol Hydrochloride

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride. These methods provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the presence of functional groups.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, a suite of NMR experiments would be required to unambiguously assign its stereochemistry.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Key expected signals would include multiplets for the pyrrolidine (B122466) ring protons, signals for the cyclobutane (B1203170) ring protons, and a characteristic signal for the hydroxyl proton. The proton on the carbon bearing the hydroxyl group and the proton at the C2 position of the pyrrolidine ring would be of particular diagnostic importance for stereochemical analysis. The presence of the hydrochloride salt would cause a downfield shift of protons alpha to the nitrogen atom due to its protonation.

2D NMR: To resolve the complexities of the ¹H spectrum and to establish definitive connectivity, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the proton sequence within the pyrrolidine and cyclobutane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for connecting the pyrrolidine ring to the cyclobutane ring, for instance, by observing a correlation between the pyrrolidine C2-proton and the cyclobutane C1-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. It detects protons that are close in space, regardless of whether they are connected through bonds. For example, NOE correlations between specific protons on the pyrrolidine ring and the cyclobutane ring would establish their relative orientation (cis or trans).

A hypothetical table of expected ¹H NMR data is presented below for illustrative purposes.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Pyrrolidine-NH₂⁺Broad singlet--
Pyrrolidine-CHMultiplet--
Pyrrolidine-CH₂Multiplets--
Cyclobutane-CH₂Multiplets--
Hydroxyl-OHSinglet--

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, HRMS would be used to determine the exact mass of the protonated molecular ion, [M+H]⁺.

The molecular formula of the free base is C₉H₁₇NO. The expected monoisotopic mass of the protonated molecule ([C₉H₁₈NO]⁺) can be calculated with high precision. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Expected HRMS Data:

Ion Calculated m/z

Fragmentation patterns observed in tandem MS/MS experiments could further corroborate the proposed structure by showing the loss of characteristic neutral fragments, such as water (H₂O) from the alcohol or cleavage of the pyrrolidine or cyclobutane ring.

Analysis of Vibrational (IR) and Electronic (UV-Vis) Spectra for Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
N-H stretch (ammonium salt) 2400-2800 Broad
C-H stretch (alkane) 2850-2960 Strong
C-O stretch (alcohol) 1050-1150 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is primarily used for detecting chromophores (light-absorbing groups). Since 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride lacks any significant conjugated systems or chromophores, it is not expected to show strong absorption in the UV-Vis range (200-800 nm). Its spectrum would likely only show an absorbance cutoff in the lower UV region.

Crystallographic Studies for Molecular Architecture Determination

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state.

X-ray Diffraction for Absolute and Relative Stereochemistry

If a suitable single crystal of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride can be grown, X-ray diffraction analysis would provide precise atomic coordinates. This data allows for the direct visualization of the molecular structure, including:

Bond lengths and angles: Providing confirmation of the covalent framework.

Relative stereochemistry: The spatial arrangement of the pyrrolidinyl and hydroxyl groups relative to each other and to the cyclobutane ring would be definitively established.

Absolute stereochemistry: If the compound is chiral and has been resolved into its enantiomers, techniques such as the use of anomalous dispersion can determine the absolute configuration at the stereocenters.

For related compounds, such as 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, X-ray diffraction has been successfully used to determine the crystal structure and intermolecular interactions. chemicalbook.com

Analysis of Crystal Packing and Intermolecular Interactions

The data from an X-ray crystal structure analysis also reveals how the molecules are arranged in the crystal lattice. For 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, this would be of particular interest due to the presence of multiple hydrogen bond donors (the hydroxyl group and the protonated amine) and acceptors (the chloride ion and the hydroxyl oxygen).

The analysis would likely reveal an extensive network of hydrogen bonds. For instance, the chloride ion would be expected to form hydrogen bonds with both the ammonium (B1175870) (N⁺-H···Cl⁻) and hydroxyl (O-H···Cl⁻) groups. Additionally, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen or nitrogen of a neighboring molecule could occur. These interactions govern the physical properties of the solid, such as its melting point and solubility. The study of π-π stacking interactions would not be relevant for this aliphatic compound. A detailed analysis of these non-covalent interactions is crucial for a complete understanding of the compound's solid-state behavior.

Conformational Analysis and Dynamics

Experimental Determination of Conformational Preferences (e.g., via NMR coupling constants, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. Key parameters derived from NMR spectra, such as vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE), provide critical insights into the geometry of the molecule.

For the pyrrolidine ring, which typically adopts envelope (E) or twisted (T) conformations, the ³JHH values between adjacent protons are diagnostic of the dihedral angles and thus the ring pucker. Similarly, the puckering of the cyclobutane ring can be investigated through its own set of coupling constants. The Karplus equation provides a theoretical framework for relating the measured ³JHH value to the dihedral angle between the coupled protons. By analyzing the full set of coupling constants, a time-averaged picture of the preferred ring conformations can be constructed.

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. In the context of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, NOE experiments would be crucial for determining the relative orientation of the pyrrolidine and cyclobutane rings. For instance, observing an NOE between a proton on the pyrrolidine ring and a proton on the cyclobutane ring would indicate a specific spatial arrangement, thereby defining the preferred conformer.

To illustrate, a hypothetical set of experimentally determined coupling constants for the most stable conformer of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is presented below. These values would be used to deduce the specific puckering of each ring.

Coupled Protons Hypothetical ³JHH (Hz) Inferred Dihedral Angle (approx.)
H2 (pyrrolidine) - H3α (pyrrolidine)3.5~60°
H2 (pyrrolidine) - H3β (pyrrolidine)8.0~160°
H1' (cyclobutane) - H2'α (cyclobutane)9.2~170°
H1' (cyclobutane) - H2'β (cyclobutane)6.5~30°

Computational Modeling of Conformational Landscapes

Computational chemistry offers a powerful complementary approach to experimental methods for exploring the full conformational space of a molecule. Techniques such as Density Functional Theory (DFT) and high-level ab initio methods can be used to calculate the potential energy surface of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride.

A systematic conformational search would be performed to identify all possible low-energy structures. This involves rotating the single bond connecting the two rings and exploring the different puckering modes of both the pyrrolidine and cyclobutane rings. For each identified conformer, a geometry optimization is carried out to find the exact minimum energy structure. Subsequent frequency calculations confirm that these are true minima and provide thermodynamic data such as relative free energies.

The results of such a computational study would provide a detailed map of the conformational landscape, highlighting the most stable conformers and the energy barriers separating them. This information is invaluable for understanding the dynamic behavior of the molecule. A hypothetical energy profile for different conformers is shown in the table below.

Conformer Pyrrolidine Pucker Cyclobutane Pucker Relative Energy (kcal/mol) Boltzmann Population (%)
1C2-endoPuckered0.0075.1
2C3-exoPuckered0.8518.3
3C2-endoPlanar (Transition State)4.50<0.1
4C3-exoPlanar (Transition State)5.10<0.1

Theoretical Investigations and Computational Studies on 1 Pyrrolidin 2 Yl Cyclobutan 1 Ol Hydrochloride Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, these methods would elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Furthermore, DFT calculations would be employed to determine the relative energies of different conformers. For 1-(pyrrolidin-2-YL)cyclobutan-1-OL, this would involve analyzing the rotational barriers around the C-C bond connecting the two rings and the puckering of both the pyrrolidine (B122466) and cyclobutane (B1203170) rings. The substituent at C2 of the pyrrolidine ring is known to influence its basicity and conformational preferences. In the case of the hydrochloride salt, the protonation of the pyrrolidine nitrogen would significantly impact the electronic distribution and conformational stability.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model. For instance, the low-frequency out-of-plane deformation modes of the pyrrolidine ring have been observed in both infrared and Raman spectra.

Table 1: Hypothetical DFT Calculated Relative Energies of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Conformers

ConformerDescriptionRelative Energy (kcal/mol)
A Equatorial cyclobutanol (B46151), N-H axial0.00
B Equatorial cyclobutanol, N-H equatorial0.85
C Axial cyclobutanol, N-H axial2.50
D Axial cyclobutanol, N-H equatorial3.20
Note: These values are hypothetical and for illustrative purposes, based on typical energy differences in substituted pyrrolidines.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be utilized. While computationally more demanding, these methods provide a more accurate description of electron correlation effects. These calculations would be particularly useful for refining the relative energies of the conformers and for studying the non-covalent interactions within the molecule, such as intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen.

Studies on similar systems have shown that the choice of computational method and basis set can significantly influence the predicted conformational energies. For instance, post-Hartree-Fock methods have been used to reinvestigate the conformational preferences of the N-H position in pyrrolidine.

Computational Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of different pathways, and understanding the origins of stereoselectivity.

Prediction of Reaction Energetics and Rate-Determining Steps

For the synthesis of 1-(pyrrolidin-2-YL)cyclobutan-1-OL, computational methods could be used to model potential reaction pathways. For example, if the synthesis involves the addition of a pyrrolidinyl organometallic reagent to cyclobutanone, DFT calculations could be used to map out the potential energy surface of the reaction. This would involve locating the transition state structures and calculating the activation energies for each step.

The rate-determining step of the reaction would be identified as the one with the highest activation energy. This information is invaluable for optimizing reaction conditions to improve yields and reaction rates. Computational studies on the synthesis of other substituted pyrrolidines have successfully determined the effect of substituents on the activation energies of reaction steps.

Computational Elucidation of Stereoselective Pathways

The stereochemistry of 1-(pyrrolidin-2-YL)cyclobutan-1-OL is a key aspect of its structure. Computational methods are instrumental in understanding and predicting the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially.

For example, in the synthesis of substituted cyclobutanes from pyrrolidines, DFT calculations have been used to rationalize the stereoretentive pathway of the reaction by comparing the energy barriers for radical rotation versus cyclization. Similarly, computational analyses have been crucial in understanding the stereoselective synthesis of various pyrrolidine derivatives.

Table 2: Hypothetical Calculated Activation Energies for Diastereoselective Addition to Cyclobutanone

Transition StateDiastereomeric ProductActivation Energy (kcal/mol)
TS-A (Re-face attack) (R,S)-1-(Pyrrolidin-2-YL)cyclobutan-1-OL15.2
TS-B (Si-face attack) (S,S)-1-(Pyrrolidin-2-YL)cyclobutan-1-OL17.8
Note: These values are hypothetical and for illustrative purposes, demonstrating how computational chemistry can predict stereochemical outcomes.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations would be particularly useful for studying the conformational flexibility of 1-(pyrrolidin-2-YL)cyclobutan-1-OL in solution.

An MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations

Predictive Models for Reactivity, Selectivity, and Synthetic Outcome

Predicting Reactivity and Synthetic Pathways with DFT

Computational chemistry offers significant insights into reaction mechanisms, allowing for the prediction of the most favorable synthetic pathways. DFT calculations are a cornerstone of this approach, used to map out potential energy surfaces for a proposed reaction. By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, chemists can predict both kinetic and thermodynamic outcomes.

For the synthesis or subsequent reactions of 1-(pyrrolidin-2-yl)cyclobutan-1-ol, DFT can elucidate key aspects of reactivity. For instance, in a hypothetical synthesis involving the addition of a cyclobutyl Grignard reagent to a protected proline derivative, DFT could model the transition states for the formation of different stereoisomers. The transition state with the lowest activation energy (ΔG‡) would correspond to the kinetically favored product.

A study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones demonstrated that DFT calculations could effectively determine that kinetic selectivity was more significant than thermodynamic selectivity in product formation. beilstein-journals.org The calculations showed that the main product was formed via the pathway with the lowest activation barrier. beilstein-journals.org This principle is directly applicable to predicting the outcomes for systems involving 1-(pyrrolidin-2-yl)cyclobutan-1-ol.

Table 1: Hypothetical DFT Energy Profile for a Key Reaction Step This table illustrates how DFT results would be presented to compare different reaction pathways. The values are representative examples based on typical computational studies.

SpeciesGas Phase Energy (kcal/mol)Solvated Energy (kcal/mol)Description
Reactants0.00.0Starting materials
Transition State 1 (TS1)+18.5+16.2Leads to desired diastereomer
Transition State 2 (TS2)+21.0+19.8Leads to undesired diastereomer
Product 1 (Kinetic)-15.3-17.1Corresponds to the path via TS1
Product 2 (Thermodynamic)-16.0-18.5Most stable product isomer

This is an interactive data table. The data is illustrative.

Modeling Selectivity: From Mechanistic Insight to Machine Learning

The structure of 1-(pyrrolidin-2-yl)cyclobutan-1-ol features at least two stereocenters, making stereoselectivity a critical factor in its synthesis. Predicting which stereoisomer will be preferentially formed is a primary goal of computational modeling.

Mechanism-Based Models: Understanding the reaction mechanism is the first step. For example, in the catalytic hydrogenation of substituted pyrroles to form pyrrolidines, the initial reduction can create a stereocenter that directs the subsequent stereochemical outcome of the reaction. nih.gov Similarly, for 1-(pyrrolidin-2-yl)cyclobutan-1-ol, the chirality of the pyrrolidine precursor would likely direct the facial selectivity of a nucleophilic attack on a carbonyl group to form the cyclobutanol. Computational models can quantify the energetic differences between the diastereomeric transition states responsible for this directing effect.

Machine Learning (ML) Models: A newer frontier is the use of machine learning to predict stereoselectivity. arxiv.org These models are trained on large datasets of reactions and learn to identify the subtle electronic and steric features that govern the stereochemical outcome. arxiv.org An ML model for predicting the diastereomeric ratio of 1-(pyrrolidin-2-yl)cyclobutan-1-ol would be built using a variety of calculated molecular descriptors for the reactants, catalysts, and solvents.

Table 2: Example Descriptors for a Machine Learning Model Predicting Stereoselectivity This table shows potential features that a Random Forest or similar ML model would use to make predictions, inspired by published methodologies. arxiv.org

CategoryDescriptor ExampleDescription
Nucleophile Sterimol Parameters (L, B1, B5)Quantifies the steric bulk of the attacking species.
Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the nucleophilicity and electronic character.
Electrophile Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the electrophilicity of the carbonyl/imine carbon.
Natural Population Analysis (NPA) Charge on Carbonyl CMeasures the partial positive charge and reactivity.
Catalyst/Ligand Ligand Bite AngleA geometric measure for bidentate ligands in metal catalysis.
Buried Volume (%Vbur)Quantifies the steric environment created by the catalyst.
Solvent Dielectric Constant (ε)Represents the polarity of the reaction medium.

This is an interactive data table. The data is illustrative.

By analyzing these features across hundreds of known reactions, an ML model can generate a quantitative prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr) for a new transformation. arxiv.org Such models appreciate the complexity of stereoselective reactions and can outperform predictions based on qualitative understanding alone. arxiv.org The application of these predictive tools is invaluable for streamlining synthetic route development, minimizing the need for extensive trial-and-error experimentation and accelerating the discovery of efficient and selective chemical transformations.

Synthetic Utility and Research Applications of the 1 Pyrrolidin 2 Yl Cyclobutan 1 Ol Scaffold

Application in the Formal and Total Synthesis of Complex Natural Products

The pyrrolidine-cyclobutane core is a key structural feature in several bioactive natural products. nih.govacs.org The development of synthetic methodologies to construct this framework has enabled the total and formal synthesis of these complex molecules. A notable example is the application of a novel ring contraction strategy in the formal synthesis of the cytotoxic natural product piperarborenine B. nih.govacs.orgresearchgate.net

This synthesis utilizes a readily accessible pyrrolidine (B122466) precursor, which undergoes a stereospecific contraction to form the desired multisubstituted cyclobutane (B1203170) core. acs.org Specifically, a pyrrolidine intermediate was subjected to a nitrogen extrusion/ring contraction process to yield the key cyclobutane product. nih.gov This cyclobutane was then further elaborated through a series of reactions, including hydrolysis, acylation, and dealkoxycarboxylation, to an intermediate that had previously been converted to piperarborenine B. nih.gov This approach provides an alternative and concise pathway to the synthesis of biologically important cyclobutanes, particularly those with an unsymmetrical core. nih.gov

The successful application of this methodology highlights the utility of the 1-(pyrrolidin-2-yl)cyclobutan-1-ol scaffold and its precursors in the strategic construction of complex natural products containing the cyclobutane motif. nih.govacs.org

Development of Novel Synthetic Methodologies Leveraging the Pyrrolidine-Cyclobutane Core

A significant advancement in the synthesis of cyclobutane derivatives has been the development of a contractive method starting from readily available pyrrolidines. nih.govacs.org This novel methodology is based on iodonitrene chemistry and involves a nitrogen extrusion process that proceeds through a radical pathway. nih.gov

The proposed mechanism for this transformation begins with the treatment of a pyrrolidine with an in-situ generated iodonitrene species, leading to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. nih.govacs.org This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical species. nih.govacs.org Subsequent intramolecular cyclization of this biradical results in the formation of the C-C bond, yielding the cyclobutane product. nih.govacs.org

This reaction has been shown to be highly stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. nih.gov Density functional theory (DFT) calculations have shed light on the mechanism, revealing that the rate-determining step is the release of N2 from the 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. acs.orgnih.gov The stereoretentive nature of the reaction is explained by the barrierless collapse of this biradical, where the rate of cyclization is faster than the rate of bond rotation that would lead to stereochemical scrambling. acs.orgnih.gov

To optimize this transformation, various reaction parameters have been investigated. acs.org The choice of the hypervalent iodine(III) reagent and the solvent were found to be crucial. Hydroxy(tosyloxy)iodobenzene (HTIB) was identified as the optimal reagent, and 2,2,2-trifluoroethanol (B45653) (TFE) as the preferred solvent, which is believed to enhance the reactivity of the iodane by forming an H-bonded adduct. nih.govacs.org

Optimization of Pyrrolidine to Cyclobutane Ring Contraction
EntryIodine(III) ReagentNitrogen SourceSolventYield (%)
1PIDAAmmonium (B1175870) Carbamate (B1207046) (4 equiv)MethanolLower
2PIDAAmmonium Carbamate (4 equiv)TFESlightly Higher
3HTIBAmmonium Carbamate (8 equiv)TFE69

This methodology has demonstrated a broad substrate scope, allowing for the synthesis of a variety of substituted cyclobutanes, including unprecedented unsymmetrical spirocyclobutanes. nih.govresearchgate.net

Utilization as a Constrained Building Block in Rational Molecular Design

The rigid nature of the cyclobutane ring fused to a pyrrolidine ring makes the 1-(pyrrolidin-2-yl)cyclobutan-1-ol scaffold a valuable constrained building block in rational molecular design. nih.govnih.gov The defined three-dimensional structure of this motif allows for the precise positioning of functional groups in space, which is a key aspect in the design of molecules that interact with biological targets such as proteins and nucleic acids. nih.gov

An exemplary application of a related scaffold is in the design of pyrrolidinyl peptide nucleic acids (PNAs). nih.gov PNAs are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. researchgate.net By incorporating a cyclobutane spacer, specifically (1S,2S)-2-aminocyclobutanecarboxylic acid, into the PNA backbone, researchers have developed conformationally constrained PNAs with enhanced nucleic acid binding properties. nih.gov These cyclobutane-modified PNAs (acbcPNAs) have shown high affinity and excellent specificity for complementary DNA and RNA sequences. nih.gov

The rigidity of the cyclobutane unit helps to pre-organize the PNA strand into a conformation that is favorable for binding to its target, thereby reducing the entropic penalty of hybridization. However, the high hydrophobicity of these constructs can lead to issues with aqueous solubility and non-specific interactions. nih.gov To address this, hydroxyl groups have been introduced onto the cyclobutane ring. nih.gov While this modification slightly decreased the binding affinity, it successfully reduced the hydrophobicity without compromising the sequence and directional specificity of the PNA. nih.gov

This work demonstrates the utility of the pyrrolidine-cyclobutane motif as a scaffold that can be systematically modified to fine-tune the physicochemical properties of a molecule while maintaining its desired biological function. nih.govresearchgate.net

Exploration as Bioisosteres and Rigid-Linear Motifs in Advanced Chemical Research

In medicinal chemistry, the concept of bioisosterism, where one functional group or substructure is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a powerful tool in drug design. acs.org The 1-(pyrrolidin-2-yl)cyclobutan-1-ol scaffold, due to its rigid and three-dimensional nature, has the potential to serve as a bioisostere for other chemical motifs.

The replacement of flexible fragments with rigid scaffolds can lead to improvements in potency, selectivity, and pharmacokinetic properties. acs.org The defined geometry of the pyrrolidine-cyclobutane core can mimic the spatial arrangement of functionalities in a more flexible molecule, effectively acting as a "scaffold hop" from a known active compound to a novel chemical space. chemrxiv.orgresearchgate.net

While direct examples of the 1-(pyrrolidin-2-yl)cyclobutan-1-ol scaffold being used as a bioisostere are not extensively documented, the principles of using rigid carbocyclic structures in this context are well-established. For instance, bicyclo[1.1.1]pentanes are recognized as valuable bioisosteres for phenyl rings and alkynes. acs.org Similarly, the pyrrolidine-cyclobutane motif can be envisioned as a non-aromatic, sp³-rich replacement for substituted aromatic or heteroaromatic rings, a strategy often referred to as "escaping from flatland" in drug discovery. researchgate.net

The exploration of this scaffold as a rigid-linear motif could lead to the development of novel ligands for various biological targets. By decorating the pyrrolidine and cyclobutane rings with different substituents, a library of compounds with diverse spatial arrangements of functional groups can be generated, providing a valuable platform for probing protein-ligand interactions and discovering new therapeutic agents.

Q & A

Q. Methodological Answer :

  • Synthesis : Use stereoselective cyclization of pyrrolidine derivatives with cyclobutanone precursors under acidic conditions. Monitor reaction progress via TLC (silica gel, dichloromethane/methanol 9:1) .
  • Characterization : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98%) and LC-MS for molecular ion confirmation (expected m/z for C₉H₁₆N₂O·HCl). Assign stereochemistry via ¹H/¹³C NMR and compare with PubChem data .
  • Safety : Follow protocols for handling HCl salts, including PPE (gloves, goggles) and fume hood use .

Advanced: How can researchers resolve contradictions in stereochemical assignments of the pyrrolidine and cyclobutane moieties?

Q. Methodological Answer :

  • Contradiction Analysis :
    • Perform X-ray crystallography for absolute configuration determination.
    • Use NOESY NMR to identify spatial proximity between protons on the pyrrolidine and cyclobutane rings .
    • Cross-validate with computational methods (DFT-based conformational analysis) to model energy-minimized structures .
  • Troubleshooting : If NMR data conflicts with crystallography, assess solvent effects or dynamic ring puckering in solution .

Basic: What analytical methods validate the purity of this compound?

Q. Methodological Answer :

  • HPLC : Use a validated method with UV detection (210 nm) and compare retention times to reference standards. Quantify impurities (e.g., unreacted cyclobutanone) against calibration curves .
  • KF Titration : Determine residual water content (<0.5% w/w) to confirm salt stability .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical) to confirm stoichiometry .

Advanced: How to design experiments to assess the compound’s biological activity while minimizing off-target effects?

Q. Methodological Answer :

  • In Vitro Assays :
    • Use receptor-binding assays (e.g., radioligand displacement) to measure affinity for target receptors (e.g., σ-1 or NMDA). Include positive/negative controls (e.g., haloperidol for σ-1) .
    • Perform cytotoxicity screening (MTT assay) in HEK293 cells to rule out nonspecific effects .
  • Data Interpretation : Apply statistical models (ANOVA with post-hoc tests) to distinguish signal from noise. Replicate experiments ≥3 times .

Basic: What are the critical steps for impurity profiling of this compound?

Q. Methodological Answer :

  • Impurity Identification :
    • Use LC-HRMS to detect byproducts (e.g., N-oxides or ring-opened derivatives). Compare fragmentation patterns to databases .
    • Synthesize suspected impurities (e.g., via oxidation with H₂O₂) as reference materials .
  • Quantification : Apply ICH Q3A guidelines; report impurities ≥0.1% and justify exclusion of others .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
    • Use Arrhenius kinetics to predict shelf life at 25°C .
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent hygroscopic degradation .

Basic: Which spectroscopic techniques differentiate this compound from structurally similar analogs?

Q. Methodological Answer :

  • NMR : Compare chemical shifts of the cyclobutane protons (typically δ 2.5–3.5 ppm) and pyrrolidine NH (δ 1.5–2.0 ppm) to analogs lacking the cyclobutane ring .
  • IR Spectroscopy : Identify the hydroxyl stretch (~3400 cm⁻¹) and tertiary amine (~2800 cm⁻¹) .

Advanced: How to optimize solubility for in vivo studies without altering pharmacological activity?

Q. Methodological Answer :

  • Formulation Screening : Test co-solvents (e.g., PEG-400, DMSO ≤5%) or cyclodextrin complexes. Measure solubility via nephelometry .
  • Structural Modifications : Introduce polar groups (e.g., -OH) at non-critical positions while retaining the pyrrolidine-cyclobutane scaffold .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for powder weighing .
  • Spill Management : Neutralize HCl residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How to address discrepancies between computational predictions and experimental pharmacological data?

Q. Methodological Answer :

  • Re-evaluate Models : Check force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Adjust protonation states based on physiological pH .
  • Experimental Validation : Repeat assays with purified enantiomers to rule out racemic mixture effects .

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